molecular formula C8H18N2 B1661662 2-(4-Methylpiperidin-4-yl)ethanamine CAS No. 933727-41-4

2-(4-Methylpiperidin-4-yl)ethanamine

Cat. No.: B1661662
CAS No.: 933727-41-4
M. Wt: 142.24
InChI Key: ZNRRLEONTJCQES-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-4-yl)ethanamine is a nitrogen-containing organic compound featuring a piperidine ring substituted with a methyl group at the 4-position and an ethanamine side chain. This structure confers unique physicochemical properties, including enhanced stability and basicity, making it valuable in pharmaceutical synthesis, material science, and chemical research. Its applications span drug development, polymer science, and catalysis, though its specific roles are often determined by substituent modifications on the piperidine ring .

Properties

CAS No.

933727-41-4

Molecular Formula

C8H18N2

Molecular Weight

142.24

IUPAC Name

2-(4-methylpiperidin-4-yl)ethanamine

InChI

InChI=1S/C8H18N2/c1-8(2-5-9)3-6-10-7-4-8/h10H,2-7,9H2,1H3

InChI Key

ZNRRLEONTJCQES-UHFFFAOYSA-N

SMILES

CC1(CCNCC1)CCN

Canonical SMILES

CC1(CCNCC1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Substituents

The biological and chemical properties of 2-(4-methylpiperidin-4-yl)ethanamine are influenced by the position of the methyl group on the piperidine ring and the nature of additional substituents. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine/Ethanamine Derivatives
Compound Name Key Structural Features Applications References
2-(4-Methylpiperidin-4-yl)ethanamine 4-methylpiperidine, ethanamine chain Drug intermediates, material science
2-(1-Methylpiperidin-4-yl)ethanamine 1-methylpiperidine, ethanamine chain Polymer synthesis, R&D
2-(1-Benzylpiperidin-4-yl)ethanamine 1-benzylpiperidine, ethanamine chain Acetylcholinesterase inhibition
2-(4-Benzylpiperazin-1-yl)ethanamine 4-benzylpiperazine, ethanamine chain Chemical synthesis, receptor studies
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine Aromatic nitro groups, ethanamine backbone Pharmaceutical intermediate

Pharmacological and Chemical Properties

  • Positional Isomerism : The placement of the methyl group (1- vs. 4-position on piperidine) significantly alters steric and electronic effects. For example, 2-(1-methylpiperidin-4-yl)ethanamine is reported to enhance polymer durability in material science due to its compact structure, whereas the 4-methyl isomer may offer better stability in drug formulations .
  • Benzyl vs. Methyl Substitution : Benzyl-substituted derivatives (e.g., 2-(1-benzylpiperidin-4-yl)ethanamine) exhibit higher lipophilicity, improving blood-brain barrier penetration in neurological drug candidates . In contrast, the methyl group in the target compound reduces metabolic degradation, favoring long-acting formulations.
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., 2-(4-benzylpiperazin-1-yl)ethanamine) introduce an additional nitrogen atom, increasing basicity and solubility in acidic environments . This property is exploited in receptor-binding studies for antidepressants and antipsychotics.

Pharmaceutical Development

  • Neuroactive Agents : Benzyl-substituted analogs (e.g., 2-(1-benzylpiperidin-4-yl)ethanamine) show promise in acetylcholinesterase inhibition, a key mechanism in Alzheimer’s disease treatment .

Material Science

  • Polymer Stabilization : The methyl group in 2-(1-methylpiperidin-4-yl)ethanamine enhances thermal stability in polymers, whereas bulkier substituents (e.g., benzyl) may reduce crystallinity .

Limitations and Challenges

  • Synthetic Complexity : Introducing substituents at the 4-position of piperidine often requires multi-step synthesis, reducing yield compared to simpler analogs .
  • Toxicity Concerns : Benzyl and nitro derivatives may exhibit higher cytotoxicity, necessitating careful optimization for pharmaceutical use .

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